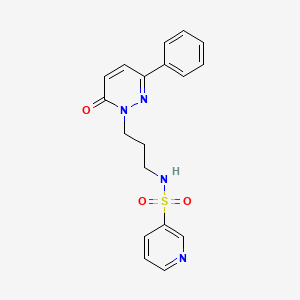

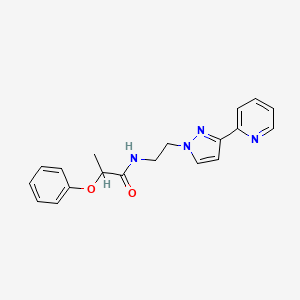

N-(3-(6-氧代-3-苯基吡咯嗪-1(6H)-基)丙基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide" is a derivative of pyridine sulfonamide, a class of compounds known for their diverse biological activities. Pyridine sulfonamides have been extensively studied due to their potential therapeutic applications, including antifungal and anticancer properties . The structure of the compound suggests it may possess similar biological activities due to the presence of the pyridine sulfonamide scaffold.

Synthesis Analysis

The synthesis of pyridine sulfonamide derivatives typically involves multi-step reactions starting from substituted pyridines. For instance, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides involves starting from 4-chloropyridine-3-sulfonamide and proceeding through intermediate carbamimidothioates to obtain the final triazole derivatives . Similarly, the synthesis of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides is achieved by reacting 4-substituted pyridine-3-sulfonamides with aryl isocyanates . Although the specific synthesis of "N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide" is not detailed in the provided papers, it is likely that a similar multi-step synthetic approach would be employed.

Molecular Structure Analysis

The molecular structure of pyridine sulfonamide derivatives can be complex, with dihedral angles between pyridine rings and various substituents affecting the overall conformation and potential biological activity. For example, in the structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, the dihedral angle between the pyridine rings is reported to be 46.85°, and the molecules are linked through hydrogen bonds forming zigzag chains in the crystal . These structural features can influence the binding interactions with biological targets.

Chemical Reactions Analysis

Pyridine sulfonamides can participate in various chemical reactions, including cross-coupling reactions catalyzed by copper compounds , and can act as intermediates in the synthesis of more complex heterocyclic compounds . The presence of the sulfonamide group can also facilitate the formation of hydrogen bonds, which is crucial for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting points, and the ability to form crystals with specific motifs . The presence of substituents on the pyridine ring can significantly alter these properties, potentially affecting the compound's bioavailability and pharmacokinetics.

科学研究应用

合成技术

研究探索了磺酰胺的创新合成方法,强调了它们在开发具有潜在生物活性的杂环化合物中的重要性。Rozentsveig 等人 (2013) 的一项研究详细介绍了 N-(咪唑并[1,2-a]吡啶-3-基)和 N-(咪唑并[2,1-b][1,3]噻唑-5-基)磺酰胺的一锅合成技术,展示了这些化合物的高效合成途径,可适用于类似的磺酰胺 (Rozentsveig 等人,2013)。

抗癌潜力

Szafrański 和 Sławiński (2015) 的一项研究合成了新型 1-(4-取代吡啶-3-磺酰基)-3-苯基脲,评估了它们的体外抗癌活性。这项工作强调了磺酰胺衍生物在治疗癌症中的治疗潜力,如果结构相似,则表明该化合物可能有应用领域 (Szafrański & Sławiński,2015)。

抗菌应用

Azab 等人 (2013) 记录了合成和评估含有磺酰胺基团的新型杂环化合物,旨在创造有效的抗菌剂。他们对这些化合物的抗菌活性进行的研究为类似磺酰胺化合物在开发新抗菌药物中的潜在用途提供了依据 (Azab 等人,2013)。

材料科学和环境应用

Orie 等人 (2021) 研究了磺酰胺衍生物与金属离子的相互作用,突出了这些化合物在材料科学中的作用及其在创建具有特定性质的复杂结构中的潜力。这项研究可以为在环境修复或作为先进材料的组分中利用磺酰胺衍生物铺平道路 (Orie 等人,2021)。

属性

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c23-18-10-9-17(15-6-2-1-3-7-15)21-22(18)13-5-12-20-26(24,25)16-8-4-11-19-14-16/h1-4,6-11,14,20H,5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUVBMPEKLKJCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)

![N-(2,4-dimethoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2541512.png)

![1-benzyl-N-(1-cyanocyclopropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2541513.png)

![(5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2541514.png)

![2,2,7,7-tetramethyl-N-(4-(trifluoromethoxy)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2541523.png)

![Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate](/img/structure/B2541528.png)

![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541530.png)